molecular formula C11H12N2O2S B1269286 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine CAS No. 23111-45-7

4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine

Cat. No.: B1269286
CAS No.: 23111-45-7
M. Wt: 236.29 g/mol
InChI Key: NRGCDEWBJMQJBX-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the 2,4-dimethoxyphenyl group attached to the thiazole ring imparts unique chemical and biological properties to this compound, making it of interest in various fields of scientific research.

Mechanism of Action

Target of Action

4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine primarily targets nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype . These receptors are crucial for neurotransmission and are involved in various neural processes, including cognitive function and neuroprotection.

Mode of Action

The compound acts as an agonist at the α7 nAChRs, binding to the receptor sites and mimicking the action of acetylcholine. This binding leads to the opening of ion channels, allowing the influx of calcium ions (Ca²⁺) into the neuron . The increased intracellular calcium concentration triggers a cascade of intracellular signaling pathways.

Biochemical Pathways

Upon activation of the α7 nAChRs, several downstream signaling pathways are affected, including the MAPK/ERK pathway and the PI3K/Akt pathway . These pathways are involved in cell survival, differentiation, and synaptic plasticity. The activation of these pathways can lead to enhanced cognitive functions and neuroprotection.

Pharmacokinetics

The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed and distributed throughout the body, with a high affinity for the central nervous system. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal route . These properties contribute to its bioavailability and therapeutic efficacy.

Result of Action

At the molecular level, the activation of α7 nAChRs by this compound results in increased synaptic transmission and enhanced neuroplasticity . At the cellular level, this leads to improved cognitive functions, neuroprotection, and potentially, the alleviation of neurodegenerative symptoms.

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the stability and efficacy of this compound . For instance, extreme pH levels can lead to the degradation of the compound, while optimal temperatures ensure its stability and activity. Additionally, the presence of competing ions can affect its binding affinity to the α7 nAChRs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine typically involves the condensation of 2,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out under acidic or basic conditions, with common reagents including acetic acid or sodium hydroxide. The reaction mixture is heated to facilitate the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions can be conducted under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with different functional groups.

Scientific Research Applications

4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethoxy-phenyl)-thiazol-2-ylamine
  • 4-(2,4-Dichloro-phenyl)-thiazol-2-ylamine
  • 4-(2,4-Dimethoxy-phenyl)-oxazole-2-ylamine

Uniqueness

4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine is unique due to the presence of the 2,4-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-14-7-3-4-8(10(5-7)15-2)9-6-16-11(12)13-9/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGCDEWBJMQJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353565
Record name 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23111-45-7
Record name 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-1-(2,4-dimethoxyphenyl)ethanone (14.5 g, 55.8 mmol) and thiourea (4.32 g, 56.7 mmol) in 95% EtOH (110 mL) was heated at reflux for 60 min. The solution was concentrated and mixed with water (100 mL) and saturated aqueous Na2CO3 (5.0 mL). The resultant precipitate was filtered and recrystallized in toluene. The solids were filtered and dried under vacuum to give 4-(2,4-dimethoxyphenyl)thiazol-2-amine (10.9 g) as yellow solids in 62% yield: 1H NMR (500 MHz, DMSO-d6) δ 8.60 (s, 2 H), 7.53 (s, 1 H), 6.97 (s, 1 H), 6.69 (s, 1 H), 6.67-6.63 (m, 1 H), 3.86 (s, 3 H), 3.80 (s, 3 H).
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
4.32 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One

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